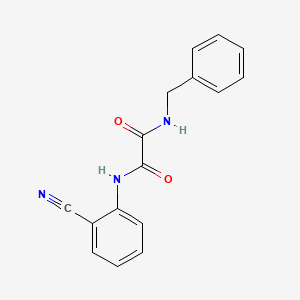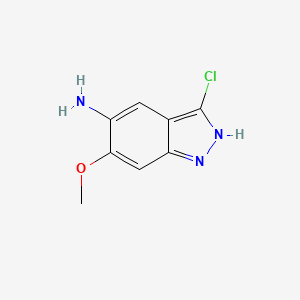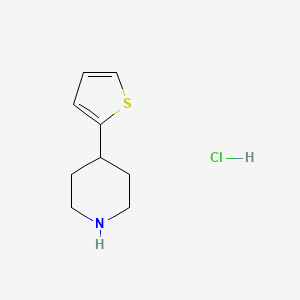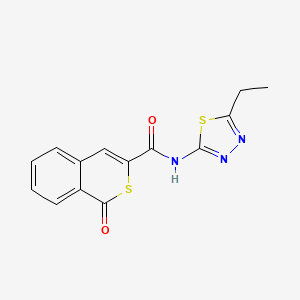
2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide, also known as 2-cyano-3-(4-methoxyphenyl)-N-(3,5-dimethylphenyl)propanamide, is a synthetic compound that has been used in various scientific and medical research studies. It is a derivative of the commonly used chemical compound propanamide, and has been found to have a number of interesting properties.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is involved in various synthetic routes and demonstrates interesting chemical properties. One related study discusses the synthesis of diphenylcyanamide derivatives, including a method that involves the treatment of diphenylamine with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea, showcasing a versatile approach to cyanamide derivatives (Robinson, 1954).
Mechanofluorochromic Properties
Research on 3-aryl-2-cyano acrylamide derivatives, closely related to the target compound, reveals their mechanofluorochromic properties, which change in response to mechanical stimuli. This is attributed to their distinct stacking modes, which influence their optical properties and could have implications for materials science applications (Song et al., 2015).
Antitumor Agents
A novel series of 3,5-disubstituted 2-amino thiophene derivatives, structurally related to the compound of interest, were designed and synthesized, displaying significant antiproliferative activity against various cancer cell lines. These compounds work by inhibiting tubulin assembly and inducing apoptosis, highlighting their potential as antitumor agents (Romagnoli et al., 2014).
Photophysical Studies
Substituted 1,2-diarylethenes, including compounds with cyano and methoxy groups similar to the target compound, have been studied for their photophysical properties. These studies reveal insights into their absorption and fluorescence behaviors in various solvents, contributing to our understanding of their potential applications in photonic and electronic devices (Singh & Kanvah, 2001).
Apoptosis Inducers
The discovery of 4-aryl-4H-chromenes as apoptosis inducers, through a cell- and caspase-based high-throughput screening assay, indicates the potential of structurally related compounds, such as 2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide, in cancer therapy. These compounds have been found to induce apoptosis in multiple human cell lines, further highlighting their potential as anticancer agents (Kemnitzer et al., 2004).
properties
IUPAC Name |
2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-14(2)10-17(9-13)21-19(22)16(12-20)11-15-4-6-18(23-3)7-5-15/h4-10,16H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEZMQVWTMCSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2851964.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2851966.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)
![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)
![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)


![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)


![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)